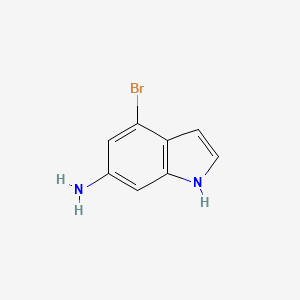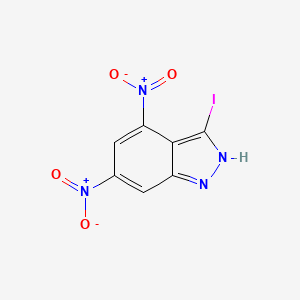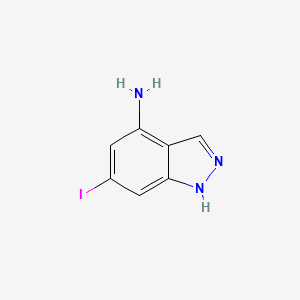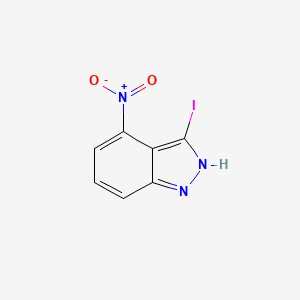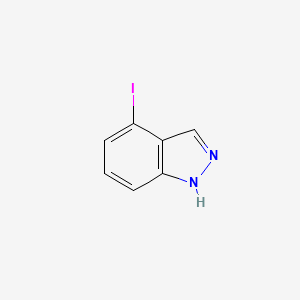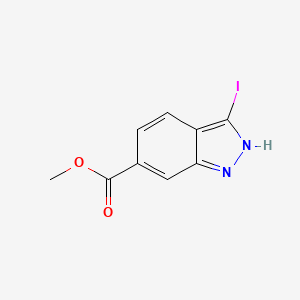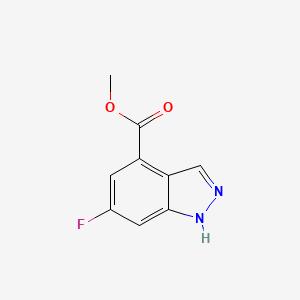
3-(1H-imidazol-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various imidazoquinoline derivatives has been explored through different methodologies. In one approach, 1,4-diaryl substituted imidazo[4,5-c]quinolines were synthesized using a modified Pictet-Spengler reaction catalyzed by Yb(OTf)3, with the imidazole ring being formed from imines and TosMIC, followed by functionalization at the C-4 position to yield the imidazoquinoline skeleton . Another study reported the iodine-catalyzed regioselective sulfenylation of imidazo[1,5-a]quinolines under metal- and oxidant-free conditions to produce 3-sulfenylimidazo[1,5-a]quinoline derivatives . Additionally, 3-amino-1H,3H-quinoline-2,4-diones reacted with urea to give 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones, involving a molecular rearrangement . A one-pot condensation reaction using sulfamic acid-functionalized γ-Fe2O3 nanoparticles as a catalyst was employed to synthesize N-fused imidazole-quinoline conjugates . Furthermore, a one-pot sequential reaction featuring a copper-catalyzed amination was developed to synthesize pyrido[2',1':2,3]imidazo[4,5-c]quinolines .
Molecular Structure Analysis
The molecular structures of the synthesized imidazoquinoline derivatives were characterized using various spectroscopic techniques. For instance, the 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones were characterized by 1H, 13C, 15N NMR, IR spectra, and mass spectrometry . Similarly, the unexpected molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones was characterized by 1H NMR, 13C NMR, IR spectra, and mass spectrometry . The structure of 1-methyl-1H-imidazo[4,5-f]quinolin-6-ium chloride monohydrate was elucidated, showing that the molecule is almost exactly planar and forms a strong hydrogen bond with the Cl(-) anion .
Chemical Reactions Analysis
The reactivity of imidazoquinoline derivatives has been explored through various chemical reactions. Electrophilic substitution reactions were performed on 2-(2-thienyl)-1(3)H-imidazo[4,5-f]quinoline, leading to a range of substituted products . The reactivity of imidazo[1,2-a]quinoxalines was also investigated, with reactions such as electrophilic substitution, lithiation, and halogen-metal exchange being used to synthesize a new series of derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazoquinoline derivatives were assessed through their biological activities and interactions. Some of the synthesized compounds exhibited significant anti-cancer activity, such as 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline . The 3-sulfenylimidazo[1,5-a]quinoline derivatives also showed promising anticancer activity . The electrochemical, photocatalytic, and magnetic properties of octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand were studied, revealing better electrocatalytic activities and photocatalytic properties for degrading organic dyes . Additionally, some imidazo[1,2-a]quinoxalines were found to inhibit cyclic nucleotide phosphodiesterases, with one compound showing potent relaxant activity on smooth muscle .
科学的研究の応用
Electrochemical Behavior and Catalysis
- Electrochemical Properties and CO2 Reduction : Research on ClRe(CO)3-containing complexes with related ligands has shed light on their electrochemical behavior, showing distinct reversible voltammograms and modest catalytic activity in CO2 reduction upon addition of Lewis acids, suggesting their potential in electrochemical applications and catalysis (Hanson & Warren, 2018).
Synthesis of Novel Compounds
- Magnetic Recovery Catalyst for Synthesis : Sulfamic acid-functionalized γ-Fe2O3 nanoparticles have been utilized as a magnetically recoverable catalyst for the synthesis of N-fused imidazole-quinoline conjugates under solvent-free conditions, highlighting an environmentally friendly approach to synthesizing novel conjugated compounds (Mouradzadegun et al., 2015).
Biological and Chemical Properties
Anti-cancer Activity : The synthesis and evaluation of fused imidazoquinoline compounds have demonstrated anti-cancer activities, showcasing the therapeutic potential of these compounds in oncology research (Thigulla et al., 2016).
Photocatalytic and Magnetic Properties : Octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand have shown notable electrocatalytic, photocatalytic, and magnetic properties, indicating their applicability in photocatalysis and material science (Li et al., 2020).
Molecular Rearrangements and Synthesis Strategies
Synthesis of Quinoline-Imidazole Derivatives : The green synthesis approach has been employed to produce quinoline-based imidazole derivatives, demonstrating significant antimicrobial activity and emphasizing the role of such compounds in developing new antimicrobial agents (Desai et al., 2014).
Denitrogenation of Fuel : Molecularly imprinted poly-2-(1H-imidazol-2-yl)-4-phenol microspheres have shown promise in the adsorptive denitrogenation of fuel, presenting a novel application in the energy sector to improve fuel quality (Abdul-quadir et al., 2018).
作用機序
Target of Action
3-(1H-imidazol-2-yl)quinoline is a compound that has shown potential as an antitumor agent . The primary targets of this compound are proteins involved in cell cycle regulation and apoptosis, such as Bax, p21, p27, and p53 . These proteins play crucial roles in controlling cell growth and death, making them key targets for cancer therapy.
Mode of Action
The compound interacts with its targets by up-regulating proteins like Bax, p21, p27, and p53, and down-regulating proteins like Bcl-2 . This leads to the activation of caspase-9 and caspase-3, which are key enzymes in the apoptosis pathway . The activation of these caspases leads to the cleavage of PARP, a protein involved in DNA repair and cell death . Additionally, the compound inhibits CDK activity, which is crucial for cell cycle progression .
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and death. By up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, it promotes apoptosis, a form of programmed cell death . By inhibiting CDK activity, it disrupts the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
Its high solubility in water and other polar solvents suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of tumor growth. In vitro studies have shown that it exhibits moderate to high inhibitory activities against various tumor cell lines . In vivo studies have also shown that it effectively inhibits tumor growth in a HepG2 xenograft mouse model .
将来の方向性
特性
IUPAC Name |
3-(1H-imidazol-2-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-9(3-1)7-10(8-15-11)12-13-5-6-14-12/h1-8H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBMNQIWWWIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648290 |
Source


|
| Record name | 3-(1H-Imidazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006589-08-7 |
Source


|
| Record name | 3-(1H-Imidazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone](/img/structure/B1326372.png)
